2-Trifluoromethylsulfanylmethylpiperidine
Description
2-Trifluoromethylsulfanylmethylpiperidine is a piperidine derivative featuring a trifluoromethylsulfanylmethyl (-CH2-S-CF3) substituent at the 2-position of the heterocyclic ring. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive structures . The trifluoromethylthio (SCF3) group is notable for its strong electron-withdrawing nature and lipophilicity, which enhances metabolic stability and membrane permeability in drug candidates .
Properties
IUPAC Name |
2-(trifluoromethylsulfanylmethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NS/c8-7(9,10)12-5-6-3-1-2-4-11-6/h6,11H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWWXKNNXQPJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262132 | |
| Record name | 2-[[(Trifluoromethyl)thio]methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208080-51-6 | |
| Record name | 2-[[(Trifluoromethyl)thio]methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208080-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(Trifluoromethyl)thio]methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethylsulfanylmethylpiperidine typically involves the introduction of the trifluoromethylsulfanyl group to a piperidine ring. One common method is the reaction of piperidine with trifluoromethylsulfenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethylsulfanylmethylpiperidine can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the trifluoromethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
2-Trifluoromethylsulfanylmethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Trifluoromethylsulfanylmethylpiperidine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation of specific signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares 2-trifluoromethylsulfanylmethylpiperidine with structurally related piperidine derivatives:
*LogP values estimated using fragment-based methods.
Key Observations:
Lipophilicity : The bis-trifluoromethylated analog (MW 403.36) exhibits significantly higher lipophilicity (LogP ~5.0) compared to this compound (LogP ~2.5), attributed to its aromatic and multiple CF3 groups .
Steric Considerations : Substituents like phenyl or bulky bis-CF3 groups (as in the compound) may hinder binding to target proteins compared to the smaller SCF3-methyl group .
Biological Activity
2-Trifluoromethylsulfanylmethylpiperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethylsulfanyl group. This unique structure contributes to its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better penetration into cell membranes and interaction with intracellular targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Membrane Disruption : Its amphiphilic nature allows it to disrupt lipid bilayers, which is crucial for its antimicrobial action.
- Signal Transduction Interference : It may modulate signaling pathways related to inflammation and apoptosis.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed.
- Results : Showed significant inhibition zones against tested strains, particularly Staphylococcus aureus and Escherichia coli.
-
Anticancer Study
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was utilized to measure cell viability.
- Results : Indicated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition observed |
| Antimicrobial | Escherichia coli | Disk diffusion | Significant inhibition observed |
| Anticancer | MCF-7 (breast cancer) | MTT assay | Dose-dependent cytotoxicity observed |
| Anticancer | A549 (lung cancer) | MTT assay | Dose-dependent cytotoxicity observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
